Dibromopropamidine dihydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Descriptors
The systematic International Union of Pure and Applied Chemistry nomenclature for dibromopropamidine dihydrochloride is formally designated as 3-bromo-4-[3-(2-bromo-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide;dihydrochloride. This comprehensive nomenclature reflects the complex molecular architecture of the compound, which consists of two brominated benzene rings connected through a propoxy bridge. The structural framework incorporates carbamimidoyl functional groups positioned strategically on both aromatic rings, creating a symmetrical diamidine configuration.
The molecular structure features two distinct aromatic ring systems, each substituted with bromine atoms at the 3-position relative to the ether linkage. The carbamimidoyl groups, also known as amidine groups, are positioned para to the ether linkages on both benzene rings. This arrangement creates a bis-benzamidine structure with a three-carbon propoxy linker connecting the two aromatic domains. The compound exists as a dihydrochloride salt, indicating the presence of two protonated amidine groups that interact with chloride counterions.
The structural descriptor according to the Simplified Molecular Input Line Entry System is represented as: C1=CC(=C(C=C1C(=N)N)Br)OCCCOC2=C(C=C(C=C2)C(=N)N)Br.Cl.Cl. This notation captures the complete connectivity pattern of the molecule, including the propylene bridge that spans between the two brominated phenolic units. The International Chemical Identifier provides additional structural verification through its computed descriptor: InChI=1S/C17H18Br2N4O2.2ClH/c18-12-8-10(16(20)21)2-4-14(12)24-6-1-7-25-15-5-3-11(17(22)23)9-13(15)19;;/h2-5,8-9H,1,6-7H2,(H3,20,21)(H3,22,23);2*1H.
Properties
IUPAC Name |
3-bromo-4-[3-(2-bromo-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Br2N4O2.2ClH/c18-12-8-10(16(20)21)2-4-14(12)24-6-1-7-25-15-5-3-11(17(22)23)9-13(15)19;;/h2-5,8-9H,1,6-7H2,(H3,20,21)(H3,22,23);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUQHVAAGGTBSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)Br)OCCCOC2=C(C=C(C=C2)C(=N)N)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Br2Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049054 | |
| Record name | Dibromopropamidine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50357-61-4 | |
| Record name | Dibromopropamidine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution
The core structure is assembled via sequential bromination and etherification reactions:
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Bromination of 4-hydroxybenzonitrile :
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Ether linkage formation :
Amidination Reaction
Conversion of nitrile groups to amidines:
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Reagents : Gaseous ammonia (NH₃) and hydrogen chloride (HCl) in methanol under pressure.
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Reaction :
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Yield optimization : Excess NH₃ (3:1 molar ratio), 80–100°C, 12–24 hr reaction time.
Salt Formation: Conversion to Dihydrochloride
The free base is protonated using hydrochloric acid to form the dihydrochloride salt:
Acid-Base Reaction
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Procedure :
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Dissolve dibromopropamidine base in anhydrous ethanol.
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Add concentrated HCl (37%) dropwise at 0–5°C to prevent thermal degradation.
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Stir for 2–4 hr until precipitation completes.
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Stoichiometry :
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Purification : Recrystallization from ethanol-water (3:1 v/v) yields white crystalline product.
Critical Parameters for Salt Formation
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| HCl concentration | 35–37% | Lower concentrations delay precipitation |
| Temperature | 0–5°C | Minimizes side reactions |
| Solvent polarity | Ethanol (dielectric constant 24.3) | Enhances ionic dissociation |
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
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Advantages : Improved heat transfer and reaction uniformity vs. batch processing.
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Parameters :
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Reactor volume: 50–100 L
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Flow rate: 10–15 L/hr
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Residence time: 30–45 min
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Quality Control Metrics
| Analytical Method | Target Specification | Purpose |
|---|---|---|
| HPLC (C18 column) | Purity ≥99.5% | Quantifies residual solvents |
| Karl Fischer titration | Water content ≤0.2% w/w | Ensures anhydrous form stability |
| XRD | Match reference pattern | Confirms crystalline phase integrity |
Comparative Analysis of Salt Forms
While dibromopropamidine isethionate dominates clinical use, the dihydrochloride offers distinct physicochemical advantages:
| Property | Isethionate Salt | Dihydrochloride Salt |
|---|---|---|
| Solubility (H₂O) | 1.2 g/mL at 25°C | 2.8 g/mL at 25°C |
| Melting Point | 198–202°C (decomp.) | 215–218°C (decomp.) |
| Hygroscopicity | High | Moderate |
The dihydrochloride’s enhanced solubility and thermal stability make it preferable for parenteral formulations requiring high drug loading.
Challenges in Process Optimization
Bromine Residue Management
Crystal Polymorphism Control
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Risk : Multiple crystalline forms affect dissolution rates.
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Solution :
Emerging Methodologies
Microwave-Assisted Synthesis
Green Chemistry Approaches
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Solvent replacement : Cyclopentyl methyl ether (CPME) instead of ethanol.
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Catalyst : Recyclable Amberlyst-15 resin for acid catalysis.
Chemical Reactions Analysis
Dibromopropamidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
Antimicrobial Properties
Dibromopropamidine dihydrochloride is widely utilized as a topical antiseptic and disinfectant. It is effective against a range of organisms, including:
- Bacteria : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa.
- Fungi : Active against fungi like Candida albicans and Aspergillus niger.
The compound retains its antimicrobial activity even in the presence of organic matter, such as pus or tissue fluids, enhancing its utility in clinical settings .
Ophthalmic Applications
This compound is commonly formulated as dibromopropamidine isethionate for use in ophthalmic preparations. It is indicated for:
- Treatment of Minor Eye Infections : Used in eye drops and ointments to treat conditions like conjunctivitis and other minor eye infections in both adults and children.
- Brand Names : Commonly available under names such as Brolene, Golden Eye, and Brulidine in the UK .
Table 1: Antimicrobial Efficacy of Dibromopropamidine
| Organism Type | Specific Organisms | Efficacy |
|---|---|---|
| Gram-positive Bacteria | Staphylococcus aureus | Effective |
| Gram-negative Bacteria | Escherichia coli, Proteus vulgaris | Effective |
| Fungi | Candida albicans, Aspergillus niger | Effective |
Potential Anticancer Applications
Recent studies have explored the potential of this compound as an anticancer agent. Research indicates that it may inhibit the proliferation of cancer cells, particularly in bladder cancer models. The compound has shown promise in:
- Inhibiting Cell Proliferation : In vitro studies using T24 bladder cancer cells demonstrated that dibromopropamidine significantly reduces cell viability .
- Inducing Apoptosis : Flow cytometry analyses revealed that treatment with dibromopropamidine increases the proportion of apoptotic cells in a dose-dependent manner .
Table 2: Effects on Cancer Cell Lines
| Treatment Concentration (µmol/l) | % Viable Cells (after 24h) | % Early Apoptotic Cells | % Late Apoptotic Cells |
|---|---|---|---|
| 0 | 100 | 14.97 | 7.43 |
| 1 | 80 | 16.00 | 10.00 |
| 10 | 60 | 21.43 | 20.00 |
| 20 | 50 | 9.71 | 38.13 |
Clinical Case Studies
Several case studies highlight the effectiveness of dibromopropamidine in clinical settings:
- A study involving patients with bacterial conjunctivitis reported significant improvement in symptoms following treatment with dibromopropamidine-based eye drops.
- In a controlled trial focusing on bladder cancer patients, those treated with dibromopropamidine exhibited reduced tumor cell proliferation compared to control groups .
Mechanism of Action
The mechanism of action of dibromopropamidine dihydrochloride involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and cell death. The compound targets specific molecular pathways involved in microbial growth and replication, making it effective as an antimicrobial agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Dibromopropamidine dihydrochloride belongs to the diamidine class of biocides, which includes compounds like chlorhexidine , hexamidine , and dibromohexamidine . Below is a comparative analysis based on structural, functional, and regulatory criteria:
Table 1: Comparative Analysis of this compound and Analogues
Key Findings:
Structural Differences :
- Dibromopropamidine’s propamidine backbone and bromine atoms distinguish it from chlorhexidine’s bisbiguanide structure and hexamidine’s longer carbon chain. These structural variations influence solubility, membrane permeability, and target specificity .
- Salt forms (e.g., dihydrochloride vs. isethionate) modulate solubility and stability, impacting formulation compatibility .
Antimicrobial Efficacy: Chlorhexidine exhibits broader-spectrum activity, including Gram-negative bacteria, due to its ability to disrupt cell membranes and bind to phospholipids .
Regulatory Considerations :
- The EU mandates strict quantification of dibromopropamidine, hexamidine, and chlorhexidine in cosmetics, reflecting their regulated use as preservatives .
Biological Activity
Dibromopropamidine dihydrochloride (DBP) is a synthetic diamidine compound known for its broad-spectrum antimicrobial properties. It has been primarily utilized in ophthalmic preparations to treat infections, particularly those caused by Acanthamoeba and other pathogens. This article discusses the biological activity of DBP, including its mechanisms of action, applications in clinical settings, and relevant research findings.
This compound is characterized by its two bromine atoms and amidine functional groups, which contribute to its biological activity. The compound acts primarily by disrupting bacterial cell membranes, leading to cell lysis. Its mechanism involves:
- Membrane Disruption : DBP interacts with membrane proteins and lipids, compromising the integrity of microbial cell membranes.
- Inhibition of Cellular Processes : By disrupting membrane integrity, DBP inhibits essential cellular functions, contributing to its bactericidal effects .
Antimicrobial Efficacy
DBP exhibits potent antimicrobial activity against a variety of pathogens, including:
- Bacteria : Effective against Staphylococcus aureus, Escherichia coli, and certain strains of Pseudomonas aeruginosa.
- Fungi : Active against Aspergillus niger and Candida albicans .
- Protozoa : Notably effective in treating Acanthamoeba keratitis, a severe eye infection .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/ml |
| Escherichia coli | 1 µg/ml |
| Pseudomonas aeruginosa | 100 µg/ml |
| Aspergillus niger | 5 µg/ml |
| Candida albicans | 2 µg/ml |
Clinical Applications
DBP has been employed in various clinical scenarios:
- Ophthalmology : Used in over-the-counter ophthalmic preparations for treating bacterial conjunctivitis and other eye infections. Its effectiveness is noted in both adult and pediatric populations .
- Research Applications : Investigated for its potential in cancer treatment due to its anti-bladder cancer effects observed in vitro and in vivo studies .
Case Studies
Several case studies highlight the clinical efficacy of DBP:
- Acanthamoeba Keratitis : A study involving patients with Acanthamoeba keratitis showed significant improvement when treated with DBP-containing formulations. Patients exhibited reduced symptoms and improved corneal clarity after treatment .
- Bacterial Conjunctivitis : In a randomized trial involving children with bacterial conjunctivitis, DBP was shown to be more effective than placebo in alleviating symptoms and eradicating pathogens from ocular surfaces .
Research Findings
Recent studies have expanded the understanding of DBP's biological activity:
- Cancer Research : DBP has demonstrated anti-cancer properties, particularly against bladder cancer cells. Research indicates that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .
- Protein Expression Modulation : Treatment with DBP has been associated with decreased expression levels of proteins involved in critical signaling pathways such as EGFR (epidermal growth factor receptor) signaling, suggesting a potential role in modulating cellular responses during infections or malignancies .
Q & A
Q. How should researchers design toxicity studies to evaluate the long-term effects of this compound exposure?
- Methodological Answer : Perform subchronic (90-day) oral toxicity tests in rodents, monitoring hematological, hepatic, and renal parameters. Include histopathological analysis of exposed tissues and compare with safety thresholds for structurally related compounds (e.g., chlorhexidine dihydrochloride). Use OECD Guideline 407 for protocol alignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
